2-(Quinolin-3-YL)acetic acid

Description

BenchChem offers high-quality 2-(Quinolin-3-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Quinolin-3-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

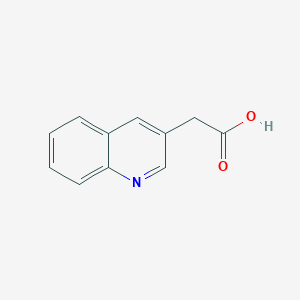

Structure

3D Structure

Propriétés

IUPAC Name |

2-quinolin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOJGBVTUSRBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345433 | |

| Record name | 2-(QUINOLIN-3-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21168-40-1 | |

| Record name | 2-(QUINOLIN-3-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Quinolin-3-YL)acetic acid

This document provides a comprehensive technical overview of 2-(quinolin-3-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, the quinoline core is present in numerous biologically active compounds, and the acetic acid substituent at the 3-position offers a versatile handle for chemical modification.[1][2] This guide delves into the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

2-(Quinolin-3-yl)acetic acid is a solid organic compound whose properties are dictated by the aromatic, heterocyclic quinoline ring system and the carboxylic acid functional group. The quinoline moiety imparts a degree of rigidity and specific electronic properties, while the acetic acid group provides a site for hydrogen bonding, salt formation, and further derivatization.

A summary of its key computed and experimental properties is presented below.

Table 1: Physicochemical Properties of 2-(Quinolin-3-YL)acetic acid

| Property | Value | Source |

| IUPAC Name | 2-(quinolin-3-yl)acetic acid | PubChem[3] |

| CAS Number | 21168-40-1 | PubChem[3] |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[3] |

| Molecular Weight | 187.19 g/mol | PubChem[3] |

| Appearance | Solid | Sigma-Aldrich |

| XLogP3 | 1.6 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

Synthesis and Mechanistic Considerations

The synthesis of quinoline derivatives is a well-established field in organic chemistry, with several named reactions providing access to the core scaffold, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[4][5] For 3-substituted quinolines like the target compound, a common and effective strategy is the Gould-Jacobs reaction.[4][6] This approach involves the reaction of an aniline with an appropriate β-ketoester or a related derivative, followed by thermal cyclization.

The diagram below outlines a representative workflow for a Gould-Jacobs-type synthesis, which is a robust method for accessing the quinoline-3-carboxylate core, a direct precursor to 2-(quinolin-3-yl)acetic acid.

Caption: Representative workflow for the synthesis of 2-(quinolin-3-yl)acetic acid.

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Precursor)

This protocol describes the initial steps of the Gould-Jacobs reaction, a critical stage for producing the quinoline core. The causality behind this choice lies in its reliability and the commercial availability of the starting materials.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Initial Condensation: Heat the mixture at 100-110 °C for 2 hours. The progress can be monitored by TLC to observe the consumption of aniline and the formation of the intermediate enamine. This step is driven by the elimination of ethanol.

-

Thermal Cyclization: Add the reaction mixture to a high-boiling solvent such as diphenyl ether or Dowtherm A. Heat the solution to approximately 250 °C. The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) which forms the quinoline ring system.

-

Workup and Isolation: After cooling, the cyclized product often precipitates. It can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent. Recrystallization from a suitable solvent (e.g., ethanol) yields the purified ethyl 4-hydroxyquinoline-3-carboxylate.

Subsequent steps would involve hydrolysis of the ester, chlorination of the 4-hydroxy group, reduction to remove the chlorine, and finally a multi-step conversion of the carboxylate at the 3-position to the acetic acid moiety.

Spectral Analysis and Structural Elucidation

The structural identity and purity of 2-(quinolin-3-yl)acetic acid are confirmed using standard spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The expected ¹H and ¹³C NMR signals are highly characteristic.[7][8]

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on the quinoline ring, typically in the 7.5-9.0 ppm range. The protons at the C2 and C4 positions are often the most deshielded due to the influence of the heterocyclic nitrogen. The methylene (-CH₂-) protons of the acetic acid group will appear as a singlet, likely around 3.8-4.2 ppm. The acidic proton (-COOH) will be a broad singlet, highly dependent on solvent and concentration, appearing far downfield (>10 ppm).

-

¹³C NMR: The spectrum will display 11 distinct signals. The carbonyl carbon of the carboxylic acid will be observed around 170-180 ppm. The aromatic and heteroaromatic carbons will resonate in the 120-150 ppm region, while the methylene carbon will appear around 35-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups.[9]

-

A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer.

-

A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.

-

Multiple sharp peaks in the 1450-1600 cm⁻¹ region are due to C=C and C=N stretching vibrations within the quinoline ring.

-

C-H stretching vibrations for the aromatic ring will be observed just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight (187.19). A high-resolution mass spectrum would confirm the elemental formula C₁₁H₉NO₂.

-

A common fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment at m/z 142.

Table 2: Summary of Expected Spectral Data

| Technique | Feature | Expected Position/Value |

| ¹H NMR | -COOH | >10 ppm (broad singlet) |

| Quinoline Ar-H | 7.5 - 9.0 ppm (multiplets, doublets) | |

| -CH₂- | 3.8 - 4.2 ppm (singlet) | |

| IR | O-H stretch (acid) | 2500 - 3300 cm⁻¹ (very broad) |

| C=O stretch (acid) | 1700 - 1725 cm⁻¹ (strong) | |

| C=C/C=N stretch | 1450 - 1600 cm⁻¹ (multiple sharp) | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 187 |

| Key Fragment | m/z 142 ([M-COOH]⁺) |

Chemical Reactivity and Derivatization

The reactivity of 2-(quinolin-3-yl)acetic acid is centered on its two primary functional components: the carboxylic acid group and the quinoline ring. This dual reactivity makes it a valuable building block for creating diverse chemical libraries.

Reactions of the Carboxylic Acid Group

The acetic acid moiety is a versatile handle for derivatization, enabling the synthesis of esters, amides, and other related compounds, which is a cornerstone of medicinal chemistry lead optimization.[10][11]

Caption: Key reactions involving the carboxylic acid group of the title compound.

Experimental Protocol: Synthesis of Methyl 2-(quinolin-3-yl)acetate

This protocol details a standard Fischer esterification, a fundamental acid-catalyzed reaction. The choice of methanol is for simplicity, but other alcohols can be used.

-

Reagents: Dissolve 2-(quinolin-3-yl)acetic acid (1.0 eq) in an excess of methanol, which acts as both solvent and reagent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically 2-5 mol%. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Neutralization: Cool the reaction mixture and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). The organic layers contain the desired ester.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of activities.[1][12] Derivatives of 2-(quinolin-3-yl)acetic acid have been investigated for several therapeutic applications, leveraging the core's ability to interact with biological targets.

-

Antiviral Agents: Certain derivatives have been synthesized and evaluated as allosteric inhibitors of HIV-1 integrase, presenting a novel mechanism for antiretroviral therapy.[13]

-

Antibacterial Agents: The quinoline core is famous for its role in quinolone antibiotics. Novel derivatives continue to be explored as potential broad-spectrum antibacterial agents.[14]

-

Antioxidant and Neuroprotective Potential: The heterocyclic nature of the quinoline ring allows it to participate in redox processes, and its derivatives have been studied for their potential to combat oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, 2-(quinolin-3-yl)acetic acid is classified as acutely toxic if swallowed.[3]

-

Hazard Statement: H301: Toxic if swallowed.

-

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

-

Handling: Should be handled in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This guide provides a foundational understanding of the chemical properties and handling of 2-(quinolin-3-yl)acetic acid. Its versatile reactivity and privileged core structure ensure its continued importance as a building block for innovation in chemistry and pharmacology.

References

- Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.

-

ResearchGate. 2-(Quinolin-3-yl)acetic acid derivatives as HIV-1 IN allosteric inhibitors. Available from: [Link]

-

PMC. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023-10-12). Available from: [Link]

-

PubChem. 2-(Quinolin-3-YL)acetic acid. Available from: [Link]

-

PubChem. Quinoline-3-carboxylic acid. Available from: [Link]

-

American Journal of Organic Chemistry. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). Available from: [Link]

-

ACS Publications. Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. (2026-01-30). Available from: [Link]

-

ACS Publications. Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. (2026-02-04). Available from: [Link]

-

ACS Publications. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2024-07-16). Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Available from: [Link]

-

PubMed. Biological activities of quinoline derivatives. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available from: [Link]

-

ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2025-08-09). Available from: [Link]

-

ResearchGate. A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020-06-04). Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019-02-02). Available from: [Link]

-

SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available from: [Link]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link]

-

Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015-04-27). Available from: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

-

Forman Digital Repository. Physicochemical Properties of Choline Chloride/Acetic Acid as a Deep Eutectic Solvent and Its Binary Solutions with DMSO. (2023-12-11). Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). Available from: [Link]

-

PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

-

YouTube. Structure elucidation of quinoline| NMR Spectroscopy. (2023-08-05). Available from: [Link]

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ajchem-a.com [ajchem-a.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

2-(Quinolin-3-YL)acetic acid CAS number

An In-depth Technical Guide to 2-(Quinolin-3-YL)acetic Acid (CAS No. 21168-40-1): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide focuses on a key derivative, 2-(Quinolin-3-YL)acetic acid (CAS No. 21168-40-1), a versatile building block for the synthesis of novel bioactive molecules. We will provide a comprehensive overview of its physicochemical properties, detailed synthesis protocols with mechanistic insights, and a discussion of its significant applications in drug discovery, particularly in the development of antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Significance of the Quinoline Moiety

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its ability to interact with various biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[3] 2-(Quinolin-3-YL)acetic acid, in particular, has emerged as a critical intermediate for creating more complex molecules. Its structural features—a rigid quinoline core and a flexible acetic acid side chain—allow for diverse chemical modifications, making it an ideal starting point for library synthesis and lead optimization. A notable application is its use in the development of HIV-1 integrase allosteric inhibitors, highlighting its potential in addressing significant global health challenges.

Physicochemical Properties

Understanding the fundamental properties of 2-(Quinolin-3-YL)acetic acid is crucial for its handling, reaction setup, and formulation. The key physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 21168-40-1 | [4] |

| Molecular Formula | C₁₁H₉NO₂ | [5] |

| Molecular Weight | 187.19 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 383.8±17.0 °C (Predicted) | [4] |

| Density | 1.297±0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.18±0.30 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Mechanistic Insights

The synthesis of quinoline-3-acetic acid derivatives can be achieved through various methods. One common and effective approach is the cyclocondensation of anilines with a suitable dicarbonyl compound, followed by hydrolysis.[6] This methodology offers a straightforward route to the core structure.

General Synthesis Route: Cyclocondensation and Hydrolysis

A robust method for preparing quinoline-3-acetic acid derivatives involves the reaction of substituted anilines with diethyl acetylsuccinate.[6] This reaction is typically catalyzed by a dehydrating agent like phosphorous pentoxide to drive the cyclization. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.

The causality behind this experimental choice lies in the reliability of the Conrad-Limpach and Gould-Jacobs reactions for quinoline synthesis.[2] The use of diethyl acetylsuccinate provides the necessary carbon framework for the ultimate acetic acid moiety at the 3-position. The final hydrolysis step is a standard and high-yielding saponification reaction.

Caption: General workflow for the synthesis of 2-(Quinolin-3-YL)acetic acid derivatives.

Key Applications in Drug Development

The structural framework of 2-(Quinolin-3-YL)acetic acid is highly valuable for interfacing with biological targets. Its derivatives have shown significant promise in several therapeutic areas.

HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

One of the most significant applications of 2-(Quinolin-3-YL)acetic acid derivatives is in the development of HIV-1 integrase allosteric inhibitors (ALLINIs). HIV integrase is a critical enzyme for viral replication. ALLINIs do not bind to the active site but to an allosteric pocket at the dimer interface, inducing a conformational change that leads to aberrant multimerization of the integrase enzyme. This ultimately disrupts the integration of viral DNA into the host genome, halting the viral life cycle. The quinoline core often serves as the key pharmacophore that anchors the molecule in the binding pocket.

Caption: Proposed mechanism of action for 2-(Quinolin-3-YL)acetic acid-based HIV-1 ALLINIs.

Antibacterial and Anticancer Potential

The broader quinoline class of compounds is well-known for its antibacterial and anticancer activities.[3][6] Quinolone antibiotics, for example, target bacterial DNA gyrase and topoisomerase IV.[7] While 2-(Quinolin-3-YL)acetic acid itself is not an antibiotic, its derivatives have been synthesized and evaluated for antibacterial activity against various Gram-positive and Gram-negative bacteria.[6][7] Similarly, numerous quinoline derivatives have been investigated as anticancer agents, acting through mechanisms such as kinase inhibition and apoptosis induction.[8] This suggests that 2-(Quinolin-3-YL)acetic acid is a promising scaffold for developing novel agents in these fields.

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis and evaluation of 2-(Quinolin-3-YL)acetic acid derivatives.

Protocol: Synthesis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid

This protocol is adapted from the general method of cyclocondensation followed by hydrolysis.[6]

Objective: To synthesize a representative quinoline-3-acetic acid derivative.

Materials:

-

Substituted aniline (e.g., m-aminophenol)

-

Diethyl acetylsuccinate

-

Phosphorous pentoxide (P₂O₅)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and reflux apparatus

-

TLC plates (silica gel) and developing chamber

-

Rotary evaporator

Step-by-Step Methodology:

-

Cyclocondensation:

-

In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl acetylsuccinate (1.1 eq).

-

Slowly add phosphorous pentoxide (P₂O₅) (1.5 eq) in portions while stirring. The reaction is exothermic.

-

Heat the mixture under reflux for 2-3 hours. The rationale for using a dehydrating agent is to drive the equilibrium towards the cyclized product.

-

Monitor the reaction progress by TLC.

-

Once complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture under reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting ester. This saponification step converts the ester to the more water-soluble carboxylate salt.

-

Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with concentrated HCl. Acidification is critical to protonate the carboxylate, causing the desired carboxylic acid to precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, (4-hydroxy-2-methylquinolin-3-yl)acetic acid.

-

-

Validation:

-

The purity of the final compound should be assessed by HPLC.

-

The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Conclusion and Future Perspectives

2-(Quinolin-3-YL)acetic acid is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an invaluable scaffold for generating diverse molecular libraries. The proven success of its derivatives as HIV-1 integrase inhibitors provides a strong validation of its therapeutic potential. Future research should continue to explore the derivatization of this core structure to develop novel therapeutics for a range of diseases, including multidrug-resistant bacterial infections and various cancers. The exploration of green synthesis routes and novel catalytic methods will further enhance its utility and accessibility.[5][9]

References

-

New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. (2009). Russian Journal of General Chemistry, 79(8), 1753-1757. Retrieved from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry, 5(4), 125-135. Retrieved from [Link]

-

Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. (2026). The Journal of Organic Chemistry. Retrieved from [Link]

-

Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(34), 20173-20193. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 123. Retrieved from [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). Heterocyclic Communications, 19(6), 405-409. Retrieved from [Link]

-

2-(Quinolin-3-yl)acetic acid derivatives as HIV-1 IN allosteric inhibitors. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2024). ACS Omega. Retrieved from [Link]

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2025). Catalysts, 15(1), 134. Retrieved from [Link]

-

Recent advances in the synthesis of quinolines: a review. (2014). RSC Advances, 4(44), 23156-23175. Retrieved from [Link]

-

A review on synthetic investigation for quinoline- recent green approaches. (2022). Journal of Molecular Structure, 1262, 132962. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(34), 20173-20193. Retrieved from [Link]

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Current Medicinal Chemistry. Retrieved from [Link]

-

Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. (2022). Siberian Medical Journal, 24(4), 56-62. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 567. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

2-(Quinolin-3-YL)acetic acid molecular weight

An In-Depth Technical Guide to 2-(Quinolin-3-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Quinolin-3-YL)acetic acid, a heterocyclic building block of significant interest in medicinal chemistry. The document details its fundamental physicochemical properties, provides a robust, field-proven synthesis protocol, outlines methods for its analytical characterization, and explores its primary application as a scaffold for the development of novel antiviral agents. Particular focus is given to its role in the discovery of allosteric HIV-1 integrase inhibitors, including a discussion of the underlying mechanism of action. This guide is intended to serve as an authoritative resource for researchers engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Since the isolation of quinine in 1820, quinoline derivatives have been at the forefront of therapeutic innovation, demonstrating a vast spectrum of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The structural rigidity and versatile substitution patterns of the quinoline core allow for precise three-dimensional positioning of pharmacophoric elements, making it an ideal starting point for the rational design of targeted therapies. 2-(Quinolin-3-YL)acetic acid represents a key intermediate, combining the quinoline nucleus with a carboxylic acid moiety that can serve as a synthetic handle for further derivatization or as a critical binding element for molecular targets. Its derivatives have recently emerged as a promising new class of antiretroviral agents, underscoring the continued relevance of this heterocyclic system.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 2-(Quinolin-3-YL)acetic acid is essential for its effective use in a research setting. These properties dictate its solubility, reactivity, and handling requirements. The key identifiers and characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| CAS Number | 21168-40-1 | - |

| Appearance | White to off-white solid | - |

| IUPAC Name | 2-(quinolin-3-yl)acetic acid | - |

| Synonyms | 3-Quinolineacetic acid, Quinoline-3-acetic acid | - |

| InChI Key | GQOJGBVTUSRBPQ-UHFFFAOYSA-N |

Synthesis of 2-(Quinolin-3-YL)acetic acid

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Gould-Jacobs reactions.[2][3] A reliable and well-documented method for preparing the parent quinoline-3-carboxylic acid, a close precursor, is adapted from a procedure in Organic Syntheses, which utilizes a variation of the Doebner reaction. This involves the condensation of an o-aminobenzaldehyde with a compound containing an active methylene group, in this case, malonic acid. The resulting quinoline-3-carboxylic acid can then be elaborated to the target acetic acid derivative.

A common and effective strategy for synthesizing 2-(Quinolin-3-YL)acetic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 2-(quinolin-3-yl)acetate. The ester itself can be prepared through established methods of quinoline ring formation.

Experimental Protocol: Saponification of Ethyl 2-(quinolin-3-yl)acetate

This protocol describes the final hydrolysis step to yield the target carboxylic acid. The causality behind this choice is its simplicity, high yield, and straightforward purification. Base-mediated hydrolysis (saponification) is a classic and robust method for converting esters to carboxylic acids.

Materials:

-

Ethyl 2-(quinolin-3-yl)acetate

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 2M solution

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(quinolin-3-yl)acetate (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester).

-

Addition of Base: Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) to the flask.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, add 2M HCl dropwise with stirring in an ice bath until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). The organic layers contain the desired product.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(quinolin-3-YL)acetic acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white to off-white solid.

Analytical Characterization Workflow

Ensuring the identity and purity of a synthesized compound is paramount. A multi-technique approach provides a self-validating system for characterization. The following protocols are standard for confirming the structure of 2-(Quinolin-3-YL)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR Spectroscopy: Provides information on the number and connectivity of hydrogen atoms.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Expected ¹H NMR Signals (in DMSO-d₆, 400 MHz):

-

~12.5 ppm (s, 1H): The acidic proton of the carboxylic acid group. This peak is typically broad and exchanges with D₂O.

-

~8.9 ppm (d, 1H): Proton at the C2 position of the quinoline ring.

-

~8.3 ppm (s, 1H): Proton at the C4 position of the quinoline ring.

-

~8.0 ppm (d, 1H): Proton at the C8 or C5 position.

-

~7.9 ppm (d, 1H): Proton at the C5 or C8 position.

-

~7.7 ppm (t, 1H): Proton at the C7 position.

-

~7.6 ppm (t, 1H): Proton at the C6 position.

-

~3.9 ppm (s, 2H): The two protons of the methylene (-CH₂-) group.

-

-

-

¹³C NMR Spectroscopy: Identifies all unique carbon environments in the molecule.

-

Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (~20-50 mg) may be required for a better signal-to-noise ratio.

-

Expected ¹³C NMR Chemical Shifts (Typical Ranges):

-

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an excellent method for assessing the purity of the final compound.

-

Protocol for Purity Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.[5]

-

Mobile Phase B: Acetonitrile (MeCN).[5]

-

Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the quinoline ring absorbs strongly (e.g., ~280-320 nm).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL and dilute as necessary.

-

Analysis: Inject 5-10 µL of the sample. Purity is determined by the percentage of the total peak area that corresponds to the main product peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Characteristic Absorption Bands:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.

-

~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the quinoline aromatic system.

-

~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid.

-

Applications in Drug Development: A Scaffold for Allosteric HIV-1 Integrase Inhibitors

While the broader class of quinoline derivatives exhibits a wide range of biological activities, a particularly compelling and well-documented application for the 2-(quinolin-3-yl)acetic acid scaffold is in the development of Allosteric HIV-1 Integrase Inhibitors (ALLINIs).[6]

Mechanism of Action: Disrupting Integrase Function

HIV-1 integrase (IN) is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. Traditional integrase inhibitors (INSTIs) target the catalytic active site of the enzyme. In contrast, ALLINIs, including derivatives of 2-(quinolin-3-yl)acetic acid, bind to a different location: a pocket at the dimer interface of the IN catalytic core domain, which is also the binding site for the host protein LEDGF/p75.[6][7]

The binding of an ALLINI to this site does not block the catalytic activity directly. Instead, it acts as a "molecular glue," inducing an aberrant, higher-order multimerization (or aggregation) of the integrase enzyme.[8][9] This hyper-multimerization has two key downstream effects:

-

Inhibition of Viral Maturation (Late Stage): The primary mechanism of action for many quinoline-based ALLINIs is the disruption of the late stage of the viral life cycle. The induced IN aggregation interferes with the proper processing of the viral polyprotein Gag-Pol and disrupts the correct formation of the viral core, leading to the production of non-infectious virions.[8]

-

Inhibition of Integration (Early Stage): By competing with the host factor LEDGF/p75, which is necessary to tether the pre-integration complex to the host chromatin, ALLINIs can also inhibit the integration step.

The 2-(quinolin-3-yl)acetic acid moiety is critical for this activity. The carboxylic acid group forms key hydrogen bond interactions with amino acid residues within the binding pocket, such as His171 and Thr174, mimicking interactions made by the native binding partner, LEDGF/p75.[10]

Structure-Activity Relationship (SAR) Insights

Research into this class of compounds has revealed that while the 2-(quinolin-3-yl)acetic acid core is essential, modifications at other positions on the quinoline ring are crucial for optimizing potency. Studies have shown that substitutions at the 4, 6, 7, and 8 positions can significantly modulate the efficacy of these inhibitors, improving their ability to induce integrase multimerization and enhancing their antiviral potency.[6][8] This highlights the value of 2-(quinolin-3-yl)acetic acid as a versatile scaffold for generating libraries of compounds for SAR studies in the pursuit of next-generation antiretroviral drugs.

Conclusion

2-(Quinolin-3-YL)acetic acid is a valuable heterocyclic compound with well-defined physicochemical properties and established synthetic routes. Its true potential is realized in its application as a foundational scaffold in medicinal chemistry. The discovery of its derivatives as potent allosteric inhibitors of HIV-1 integrase provides a compelling example of modern drug design, targeting protein-protein interactions to achieve a novel mechanism of action. This guide provides the essential technical information for researchers to synthesize, verify, and utilize this compound as a building block for the development of new therapeutic agents.

References

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Jentsch, N. J., et al. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. The Aquila Digital Community. Available at: [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

-

Organic Syntheses. (n.d.). QUINOLINE. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 4, p.84 (1925). Available at: [Link]

-

Kessl, J. J., et al. (2016). An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors. ACS Medicinal Chemistry Letters, 7(3), 323–328. Available at: [Link]

-

Di Santo, R., et al. (2008). Novel quinolinonyl diketo acid derivatives as HIV-1 integrase inhibitors: design, synthesis, and biological activities. Journal of Medicinal Chemistry, 51(16), 512-521. Available at: [Link]

-

Wang, Z., et al. (2025). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. Available at: [Link]

-

Singh, R. R., et al. (2021). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Journal of Fluorescence, 31, 439–448. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Acta Pharmaceutica, 52(3), 191-200. Available at: [Link]

-

Fenwick, C., et al. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses, 14(7), 1489. Available at: [Link]

-

Sharma, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. RSC Advances, 10, 24156-24177. Available at: [Link]

-

Kessl, J. J., et al. (2021). Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors. Viruses, 13(2), 183. Available at: [Link]

-

Singh, R. R., et al. (2021). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Journal of Fluorescence, 31, 439–448. Available at: [Link]

-

Abdel-Mohsen, S. A. (2019). Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. ResearchGate. Available at: [Link]

-

Abdel-Megeed, M. F., et al. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Journal of Chemical Research, 40(4), 239-246. Available at: [Link]

-

Semantics Scholar. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]

-

Kessl, J. J., et al. (2021). Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors. MDPI. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 6. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. aquila.usm.edu [aquila.usm.edu]

A Comprehensive Technical Guide to 2-(Quinolin-3-YL)acetic Acid and Its Chemical Aliases

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Quinolin-3-YL)acetic acid is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in numerous biologically active molecules.[1] A precise understanding of its nomenclature and fundamental properties is paramount for researchers sourcing, synthesizing, or studying this compound and its derivatives. This guide provides an in-depth overview of the synonyms, chemical identifiers, and key physicochemical properties of 2-(Quinolin-3-YL)acetic acid, serving as a foundational resource for laboratory professionals.

Nomenclature and Synonyms: A Multi-faceted Identity

The unambiguous identification of chemical compounds is critical for reproducible research. 2-(Quinolin-3-YL)acetic acid is known by a variety of names across different chemical databases, supplier catalogs, and scientific literature. This section delineates its primary synonyms and identifiers to facilitate accurate communication and sourcing.[2][3]

Table 1: Principal Synonyms and Identifiers for 2-(Quinolin-3-YL)acetic acid

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-quinolin-3-ylacetic acid | PubChem[2] |

| CAS Number | 21168-40-1 | PubChem[2] |

| Alternative Names | 3-Quinolineacetic acid | PubChem[2] |

| 3-Quinolylacetic acid | ChemicalBook[3] | |

| 2-(3-Quinolyl)acetic acid | PubChem[2] | |

| Quinolin-3-ylacetic acid | ChemicalBook[3] | |

| PubChem CID | 604482 | PubChem[2] |

| EC Number | 110-544-1 | PubChem[2] |

| DSSTox Substance ID | DTXSID50345433 | PubChem[2] |

The variety of synonyms often arises from different numbering and naming conventions for the quinoline ring system. The depiction below illustrates the logical relationship between the primary IUPAC name and its common alternatives.

Caption: Nomenclature hierarchy for 2-(Quinolin-3-YL)acetic acid.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, storage, and application in experimental settings. The following table summarizes the key computed and predicted properties of 2-(Quinolin-3-YL)acetic acid.

Table 2: Physicochemical Properties of 2-(Quinolin-3-YL)acetic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[2] |

| Molecular Weight | 187.19 g/mol | PubChem[2] |

| Appearance | White to off-white solid | ChemicalBook[3] |

| Boiling Point (Predicted) | 383.8 ± 17.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.297 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 3.18 ± 0.30 | ChemicalBook[3] |

| Storage Temperature | 2-8°C | ChemicalBook[3] |

These properties suggest that 2-(Quinolin-3-YL)acetic acid is a stable solid under standard laboratory conditions. Its predicted pKa indicates it is a weak acid.

Structural and Isomeric Variants

It is crucial to distinguish 2-(Quinolin-3-YL)acetic acid from its structural isomers, where the acetic acid moiety is attached to different positions of the quinoline ring. Misidentification can lead to erroneous experimental results.

Table 3: Common Isomers of Quinolinylacetic Acid

| Isomer Name | CAS Number | PubChem CID |

| 2-(Quinolin-2-YL)acetic acid | 284477-00-5 | 4711784[4] |

| 2-(Quinolin-5-YL)acetic acid | 152150-03-3 | Not available in provided search |

The following workflow outlines the process of verifying the correct isomer for experimental use.

Caption: Experimental workflow for isomer identity confirmation.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Quinolin-3-YL)acetic acid is classified as acutely toxic if swallowed.[2]

-

GHS Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed)

-

Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.)

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the synonyms, chemical properties, and safety information for 2-(Quinolin-3-YL)acetic acid. By consolidating this information, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the accurate identification, safe handling, and effective utilization of this compound in their research endeavors.

References

-

PubChem. 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482. [Link]

-

PubChem. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971. [Link]

-

PubChem. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784. [Link]

-

US EPA. Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]- - Substance Details. [Link]

-

Wikipedia. Quinoline. [Link]

Sources

2-(Quinolin-3-yl)acetic Acid: The "LEDGIN" Scaffold & Synthetic Guide

This guide details the discovery, chemistry, and therapeutic evolution of 2-(Quinolin-3-yl)acetic acid , a privileged scaffold that revolutionized the approach to HIV-1 treatment by enabling the discovery of LEDGINs (LEDGF/p75 Integrase Inhibitors).

Part 1: Executive Summary & Chemical Identity

2-(Quinolin-3-yl)acetic acid is a heterocyclic building block characterized by a quinoline ring substituted at the 3-position with an acetic acid moiety.[1] While simple in structure, this scaffold gained prominence in the late 2000s as the pharmacophore for a novel class of antiretrovirals known as NCINIs (Non-Catalytic Site Integrase Inhibitors) or LEDGINs .

-

CAS Number: 21168-40-1 (Parent acid)

-

Key Derivative: BI 224436 (First-in-class clinical candidate)

-

Therapeutic Target: HIV-1 Integrase (Allosteric LEDGF/p75 binding pocket)[2]

-

Mechanism: Multimerization disruption (Molecular Glue)

Part 2: Discovery & History

The history of this molecule is a "Tale of Two Cities," characterized by the simultaneous convergence of rational drug design and high-throughput screening (HTS) by two independent research groups.

1. The Rational Design Approach (University of Leuven, 2010)

Researchers led by Frauke Christ and Zeger Debyser at the University of Leuven (KU Leuven) sought to inhibit HIV-1 replication not by targeting the active catalytic site of the integrase enzyme (as done by Raltegravir), but by blocking its interaction with the cellular cofactor LEDGF/p75 .

-

Strategy: Structure-based drug design (SBDD) targeting the LEDGF/p75 binding pocket on the integrase catalytic core domain (CCD).

-

Discovery: They identified that the 2-(quinolin-3-yl)acetic acid scaffold could mimic the key aspartic acid residue (Asp366) of the LEDGF/p75 protein, effectively "plugging" the interaction site.

-

Outcome: The "CX" series (e.g., CX05045 , CX14442 ) was developed, validating the scaffold as a potent inhibitor of the protein-protein interaction (PPI).

2. The High-Throughput Screening Approach (Boehringer Ingelheim, 2011)

Independently, a team at Boehringer Ingelheim (Canada) led by Youla Tsantrizos screened their compound library using a 3'-processing assay.

-

Strategy: HTS looking for inhibitors of the integrase 3'-processing step.

-

Discovery: They identified a hit compound containing the 3-quinolineacetic acid core.

-

Optimization: Through extensive Structure-Activity Relationship (SAR) studies, they optimized the C2 and C4 positions, leading to BI 224436 , the first molecule of this class to enter Phase I clinical trials.

Part 3: Mechanism of Action

Unlike Strand Transfer Inhibitors (INSTIs) that bind to the magnesium ions in the active site, 2-(quinolin-3-yl)acetic acid derivatives act allosterically.

-

Binding: The molecule binds to the LEDGF/p75 binding pocket at the interface of the integrase dimer.

-

Displacement: It sterically prevents the host cofactor LEDGF/p75 from binding, which is required to tether the virus to the host chromatin.

-

Hyper-Multimerization: Crucially, binding induces a conformational change that forces integrase to aggregate prematurely (hyper-multimerization), rendering the viral particle non-infectious.

Figure 1: Mechanism of Action. The inhibitor competes with LEDGF/p75 and induces aberrant multimerization of HIV-1 Integrase.[2]

Part 4: Technical Protocol (Synthesis)

The synthesis of 3-substituted quinolines is challenging because standard Skraup or Doebner-Miller syntheses often favor substitution at other positions. The most robust route for research-scale production utilizes the Meth-Cohn (Vilsmeier-Haack) cyclization followed by homologation.

Method: Meth-Cohn Vilsmeier-Haack Cyclization

This protocol yields ethyl 2-chloro-3-quinolineacetate , a versatile precursor for library generation.

Reagents Required:

-

Acetanilide (or substituted derivative)[1]

-

Phosphorus Oxychloride (

)[1] -

Dimethylformamide (DMF)[1]

-

Lithium diisopropylamide (LDA)

-

Ethyl bromoacetate

Step-by-Step Methodology:

-

Vilsmeier-Haack Formylation (Ring Construction):

-

Setup: Cool DMF (3.0 eq) to 0°C under

. Add -

Addition: Add acetanilide (1.0 eq) in one portion.

-

Cyclization: Heat the mixture to 75°C for 4-16 hours. Monitor by TLC.[3]

-

Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with

. -

Product:2-Chloro-3-formylquinoline .[1] Isolate via filtration or DCM extraction.

-

Yield: Typically 70-85%.

-

-

Homologation to Acetic Acid (Side Chain Installation):

-

Note: Direct oxidation gives the carboxylic acid (C3-COOH), not the acetic acid (C3-

COOH). We must extend the carbon chain. -

Wittig Reaction: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in THF. Add KHMDS or NaH at 0°C to generate the ylide.

-

Coupling: Add 2-Chloro-3-formylquinoline.[1] Stir at RT for 2 hours.

-

Hydrolysis:[4][5][6] Treat the resulting enol ether with dilute HCl/THF to yield (2-chloroquinolin-3-yl)acetaldehyde .

-

Oxidation:[6][7] Oxidize the aldehyde to the acid using Pinnick conditions (

,

-

-

Functionalization (Library Generation):

-

C4-Position: The 2-chloro group directs nucleophilic attack, but for LEDGINs, a C4-substituent is often needed. This is usually installed before ring closure (using a substituted aniline) or via Suzuki-Miyaura coupling if a handle (like a halogen) is present at C4.

-

Note on BI 224436: The clinical candidate synthesis involves a Friedlander condensation of a 2-amino-aryl-ketone with a functionalized acetic acid equivalent, followed by atroposelective functionalization.

-

Data Summary: Key Intermediates

| Compound | Appearance | Melting Point | Key 1H NMR Signal (CDCl3) |

| 2-Chloro-3-formylquinoline | Pale yellow solid | 148-150°C | |

| Ethyl 2-(quinolin-3-yl)acetate | White crystalline solid | 68-70°C |

Part 5: Medicinal Chemistry & SAR

The optimization of the 2-(quinolin-3-yl)acetic acid scaffold revealed strict structural requirements for potency.

Figure 2: SAR Table. Key structural features required for HIV-1 Integrase inhibition.

References

-

Christ, F., et al. (2010). "Rational design of small-molecule inhibitors of the LEDGF/p75-integrase interaction and HIV replication." Nature Medicine, 16(10), 1143–1149. Link

-

Yoakim, C., et al. (2011). "Discovery of a new class of HIV-1 integrase inhibitors: The 2-(quinolin-3-yl)acetic acid derivatives." 51st Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC), Chicago, IL. Link

-

Tsantrizos, Y. S., et al. (2014).[8] "Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1."[8] ACS Medicinal Chemistry Letters, 5(4), 422–427.[8] Link

-

Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

-

Fenwick, C., et al. (2014). "Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor." Antimicrobial Agents and Chemotherapy, 58(6), 3233–3244. Link

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 4. researchgate.net [researchgate.net]

- 5. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 6. WO2013001322A1 - PROCESS FOR THE SYNTHESIS OF (5α,17β)-N-[(2,5-BIS(TRIFLUOROMETHYL)-PHENYL]-3-OXO-4-AZA-5-ANDROST-1-ENE-17-CARBOXAMIDE - Google Patents [patents.google.com]

- 7. WO2013135744A1 - Combined synthesis route for etonogestrel and desogestrel - Google Patents [patents.google.com]

- 8. Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Therapeutic Potential of 2-(Quinolin-3-yl)acetic Acid Scaffolds

Executive Summary

2-(Quinolin-3-yl)acetic acid represents a privileged chemical scaffold in modern virology, specifically identified as the pharmacophore for a novel class of HIV-1 inhibitors known as LEDGINs (LEDGF/p75 Integrase Inhibitors) or NCINIs (Non-Catalytic Site Integrase Inhibitors).[1] Unlike traditional antiretrovirals that target the active catalytic site, derivatives of this scaffold bind to an allosteric pocket on the viral integrase enzyme.[2] This guide provides a comprehensive technical analysis of their biological activity, mechanism of action, synthesis, and experimental validation.

Part 1: Pharmacological Profile & Mechanism of Action

The Dual-Mechanism of Action

The biological potency of 2-(Quinolin-3-yl)acetic acid derivatives stems from their ability to bind to the LEDGF/p75 binding pocket located at the dimer interface of the HIV-1 Integrase (IN) Catalytic Core Domain (CCD). This binding triggers two distinct antiviral effects:

-

Early Phase Block (Integration Inhibition): The molecule sterically competes with the cellular cofactor LEDGF/p75 . By displacing this cofactor, the virus cannot effectively target active chromatin for integration, reducing the formation of the proviral reservoir.

-

Late Phase Block (Virion Maturation Defect): This is the dominant mechanism. The binding induces a conformational change that promotes aberrant hyper-multimerization of Integrase. This results in the formation of defective virions with mislocalized Ribonucleoprotein (RNP) complexes, rendering the virus non-infectious in the subsequent round of infection.

Structural Basis of Activity[1]

-

C3-Acetic Acid Moiety: The carboxylate group mimics the aspartic acid residue (Asp366) of the LEDGF/p75 protein, forming critical hydrogen bonds with the IN backbone (specifically residues Glu170 and His171).

-

C4-Substituent: A hydrophobic group (often an aryl or ether) at the C4 position is essential to fill the hydrophobic pocket of the IN dimer interface.

-

Atropisomerism: Advanced derivatives (e.g., BI-224436 ) exhibit restricted rotation around the C4-aryl bond, creating stable atropisomers.[3] Usually, only one atropisomer possesses high affinity (single-digit nanomolar potency).

Visualization: Mechanism of Action Pathway

Caption: Dual mechanism of LEDGINs: blocking chromatin targeting (early) and inducing defective virion formation via aberrant multimerization (late).[4]

Part 2: Chemical Synthesis Protocol

To study the biological activity, high-purity synthesis is required. The following protocol describes the synthesis of a representative bioactive derivative (analogous to BI-224436 precursors) utilizing the Movassaghi quinoline synthesis strategy, which allows for late-stage diversification.

Retrosynthetic Strategy

The core 2-(quinolin-3-yl)acetic acid scaffold is constructed by the cyclization of an activated

Step-by-Step Methodology

Reagents Required:

-

Starting Aniline derivative (e.g., 4-chloroaniline for basic scaffold).

-

Alkynyl ester (e.g., methyl 4-methoxybut-2-ynoate).

-

Triflic anhydride (

). -

2-Chloropyridine.[5]

-

Dichloromethane (DCM).

Protocol:

-

Amide Formation:

-

React the starting aniline with a carboxylic acid derivative to form the secondary amide.

-

Reaction: Aniline (1.0 eq) + Acid Chloride (1.1 eq) +

(1.5 eq) in DCM at 0°C → Room Temp (RT) for 2 hours.

-

-

Imidoyl Triflate Activation (In situ):

-

To a solution of the amide (1.0 eq) and 2-chloropyridine (1.2 eq) in dry DCM at -78°C, add triflic anhydride (1.1 eq) dropwise.

-

Stir for 20 minutes at -78°C to generate the highly reactive imidoyl triflate intermediate.

-

-

Cyclocondensation (Quinoline Formation):

-

Ester Hydrolysis (Unmasking the Pharmacophore):

-

Dissolve the quinoline ester in THF/Water (3:1).

-

Add Lithium Hydroxide (LiOH, 3.0 eq).

-

Stir at RT for 4 hours.

-

Acidify with 1M HCl to pH 3 to precipitate the 2-(Quinolin-3-yl)acetic acid .

-

-

Purification:

-

Filter the precipitate and recrystallize from Ethanol/Water.

-

Note: For atropisomeric compounds (bulky C4 substituents), chiral HPLC separation is required at this stage.

-

Visualization: Synthesis Workflow

Caption: Movassaghi route for the construction of the 3-quinoline acetic acid scaffold.

Part 3: Experimental Validation & Assays

To validate the biological activity of synthesized derivatives, the following specific assays must be established.

HTRF Binding Assay (Interaction Inhibition)

This assay quantifies the ability of the compound to disrupt the interaction between HIV-1 Integrase and LEDGF/p75.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF).

-

Components:

-

Donor: Europium-cryptate labeled anti-GST antibody (binds GST-LEDGF).

-

Acceptor: XL665 labeled anti-His antibody (binds His-Integrase).

-

-

Protocol:

-

Incubate His-IN (10 nM) and GST-LEDGF (10 nM) in binding buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 2 mM MgCl2, 0.1% BSA).

-

Add serial dilutions of the 2-(Quinolin-3-yl)acetic acid derivative.

-

Incubate for 1 hour at RT.

-

Read FRET signal (665 nm / 620 nm ratio).

-

-

Validation Criteria: A potent LEDGIN (e.g., CX14442) should show an IC50 < 100 nM.

Aberrant Multimerization Assay (Cross-linking)

-

Purpose: To confirm the "late phase" mechanism.

-

Protocol:

-

Incubate Recombinant IN (1 µM) with compound (10 µM) for 30 mins.

-

Add cross-linking agent BS3 (Bis[sulfosuccinimidyl] suberate).

-

Analyze via SDS-PAGE and Western Blot.

-

-

Result Interpretation: Presence of high molecular weight smears or higher-order oligomers (tetramers/octamers) compared to the DMSO control (dimers) confirms activity.

Quantitative Activity Data (Reference Values)

| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |

| BI-224436 | HIV-1 Replication | MT-4 Cell Assay | 11 - 15 nM | [1, 2] |

| CX14442 | LEDGF-IN Interaction | AlphaScreen | 46 nM | [3] |

| CX14442 | 3'-Processing | Enzymatic Assay | 146 nM | [3] |

| Generic Scaffold | HIV-1 Replication | C8166 Cells | ~9000 nM | [4] |

Part 4: Future Outlook & Clinical Relevance

The 2-(Quinolin-3-yl)acetic acid scaffold represents a shift from "suppressive" therapy to "curative" strategies. By directing HIV integration into transcriptionally silent regions of the genome (the "Block and Lock" strategy), these compounds may help permanently silence the viral reservoir.

Key Advantages for Drug Development:

-

No Cross-Resistance: Active against strains resistant to Raltegravir and Dolutegravir.

-

Synergy: Highly synergistic with existing INSTIs.

-

Reservoir Reduction: Potential to reduce the pool of reactivatable virus.

References

-

Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1. Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor. Source: Antimicrobial Agents and Chemotherapy URL:[Link]

-

Potent Allosteric Inhibitors of HIV-1 Integrase (LEDGINs) Retarget Viral Integration. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

LEDGINs, non-catalytic site inhibitors of HIV-1 integrase: A patent review. Source: Expert Opinion on Therapeutic Patents URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-(quinolin-3-yl)acetic acid | 21168-40-1 [chemicalbook.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Building Blocks | CymitQuimica [cymitquimica.com]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Toward a Functional Cure for HIV-1 Infection: The Block and Lock Therapeutic Approach [frontiersin.org]

Unlocking the Therapeutic Potential of 2-(Quinolin-3-YL)acetic Acid: A Technical Guide for Researchers

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a recurring motif in a multitude of biologically active compounds, earning it the status of a "privileged structure" in medicinal chemistry. Its rigid, bicyclic aromatic nature provides a versatile scaffold for the design of molecules that can interact with a diverse array of biological targets with high affinity and specificity. The inherent physicochemical properties of the quinoline nucleus, including its ability to participate in π-π stacking, hydrogen bonding, and metal chelation, contribute to its broad pharmacological profile. Quinoline derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the quinoline core.[1]

This technical guide focuses on a specific, yet promising, member of this family: 2-(Quinolin-3-YL)acetic acid . While direct research on this parent compound is emerging, extensive studies on its close derivatives have illuminated several high-potential avenues for therapeutic intervention. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential research applications of 2-(Quinolin-3-YL)acetic acid, grounded in the established activities of its derivatives. We will delve into the mechanistic basis for these potential applications, provide detailed, field-proven experimental protocols to investigate them, and offer a forward-looking perspective on the future of this intriguing molecule.

Potential Research Application 1: Inhibition of Aldose Reductase for the Management of Diabetic Complications

A significant body of evidence points towards the potential of quinoline-3-acetic acid derivatives as potent inhibitors of aldose reductase.[3] This enzyme is a key player in the polyol pathway, a metabolic route that becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus.

Mechanistic Insight: The Polyol Pathway and Diabetic Pathophysiology

Under normal physiological conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in states of high glucose, such as in diabetes, the excess glucose is shunted into the polyol pathway.[4][5] The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase with NADPH as a cofactor.[4][6] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol within cells that do not require insulin for glucose uptake, such as those in the lens, retina, nerves, and kidneys, leads to osmotic stress and subsequent cellular damage.[5] This process is a major contributor to the pathogenesis of diabetic complications, including cataracts, retinopathy, neuropathy, and nephropathy. Therefore, the inhibition of aldose reductase presents a compelling therapeutic strategy to prevent or mitigate these debilitating conditions.

Diagram: The Polyol Pathway and the Role of Aldose Reductase

Caption: Allosteric integrators inhibit the late stages of the HIV-1 life cycle.

Experimental Workflow: Assessing Anti-HIV-1 Activity

The anti-HIV-1 activity of 2-(Quinolin-3-YL)acetic acid can be evaluated using a cell-based assay that measures the inhibition of viral replication.

Table 2: Summary of Anti-HIV-1 Activity Assay

| Parameter | Description |

| Cell Line | Human peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., SupT1). [7][8] |

| Virus | Laboratory-adapted strains of HIV-1 (e.g., HIV-1NL4-3). [8] |

| Detection Method | Measurement of a viral marker, such as reverse transcriptase (RT) activity or p24 antigen in the cell culture supernatant. [7] |

| Positive Control | Known allosteric integrase inhibitors (e.g., BI-224436) or other antiretroviral drugs. [7] |

| Data Analysis | Calculation of EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50). |

Detailed Protocol: Cell-Based Anti-HIV-1 Assay

-

Cell Culture and Infection:

-

Culture human PBMCs and stimulate them with phytohemagglutinin (PHA). [7] * In a 96-well plate, infect the stimulated PBMCs with a known amount of HIV-1. [7] * Simultaneously, treat the infected cells with serial dilutions of 2-(Quinolin-3-YL)acetic acid.

-

Include untreated infected cells as a negative control and cells treated with a known antiretroviral as a positive control.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7 days. [7]

-

-

Measurement of Viral Replication:

-

After the incubation period, collect the cell-free supernatant from each well.

-

Quantify the amount of viral replication by measuring the reverse transcriptase (RT) activity in the supernatant using a commercially available kit. [7]Alternatively, the concentration of the viral p24 capsid protein can be measured by ELISA.

-

-

Cytotoxicity Assay:

-

In a parallel experiment, treat uninfected PBMCs with the same concentrations of the test compound to assess its cytotoxicity.

-

Cell viability can be determined using a standard method such as the MTT assay. [9]

-

-

Data Analysis:

-

Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Determine the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.

-

Potential Research Application 3: Inhibition of Protein Kinase CK2 for Cancer Therapy

The quinoline scaffold is a common feature in many kinase inhibitors, and derivatives of quinoline-3-carboxylic acid have been specifically identified as inhibitors of protein kinase CK2. [4][10]This suggests that 2-(Quinolin-3-YL)acetic acid could also possess inhibitory activity against this important cancer target.

Mechanistic Insight: Protein Kinase CK2 in Carcinogenesis

Protein kinase CK2 is a ubiquitously expressed serine/threonine kinase that is frequently overexpressed in a wide range of human cancers. [11][12]Elevated CK2 activity is associated with enhanced cell proliferation, suppression of apoptosis, and the promotion of angiogenesis, all of which are hallmarks of cancer. [11][13] CK2 exerts its pro-oncogenic effects by phosphorylating a vast number of substrates involved in key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt, Wnt/β-catenin, and NF-κB pathways. [11][13][14]By inhibiting CK2, it is possible to disrupt these oncogenic signaling networks and induce apoptosis in cancer cells. Therefore, the development of potent and selective CK2 inhibitors is a highly pursued strategy in cancer drug discovery.

Diagram: Simplified CK2 Signaling in Cancer

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 7. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]

- 11. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Kinase CK2 in Cancer Energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

The Quinolin-3-yl-acetic Acid Scaffold: Synthetic Strategies and Therapeutic Utility

Executive Summary: The "Privileged" Acidic Pharmacophore